Pipazetate-d10 Hydrochloride

CAS No.:

Cat. No.: VC18000734

Molecular Formula: C21H26ClN3O3S

Molecular Weight: 446.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26ClN3O3S |

|---|---|

| Molecular Weight | 446.0 g/mol |

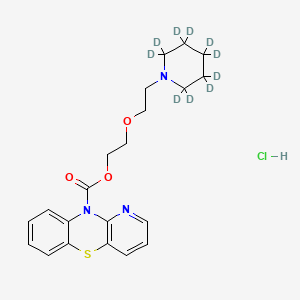

| IUPAC Name | 2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H/i1D2,4D2,5D2,11D2,12D2; |

| Standard InChI Key | FEUBUXUFKHXRKO-XPOQWZRRSA-N |

| Isomeric SMILES | [2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4)([2H])[2H])([2H])[2H])[2H].Cl |

| Canonical SMILES | C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl |

Introduction

Chemical Structure and Properties

Pipazetate-d10 Hydrochloride belongs to the 1-azaphenothiazine class, characterized by a pyridobenzothiazine backbone. The deuteration occurs at specific hydrogen positions, enhancing its stability and utility in isotopic labeling studies. The molecular formula of the deuterated form is C₂₁H₁₅D₁₀ClN₃O₃S, with a molar mass of 446.03 g/mol . In contrast, the non-deuterated parent compound, pipazetate hydrochloride, has a molecular formula of C₂₁H₂₅ClN₃O₃S and a molar mass of 435.97 g/mol . The isotopic substitution increases the molecular weight by approximately 10 atomic mass units, a critical feature for distinguishing the compound in mass spectrometric analyses.

The structural integrity of Pipazetate-d10 Hydrochloride is confirmed by its InChI Key (FEUBUXUFKHXRKO-XPOQWZRRSA-N) and SMILES notation (C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl) . These identifiers facilitate precise chemical characterization and database integration. The compound’s purity is typically ≥98%, as specified in commercial catalogs .

Synthesis and Manufacturing

The synthesis of Pipazetate-d10 Hydrochloride involves deuteration of the parent compound, pipazetate. The original manufacturing process for pipazetate hydrochloride, as described in historical patents, begins with 1-azaphenothiazine carboxylic acid chloride and piperidino-ethoxyethanol. These reactants undergo condensation in chlorobenzene, followed by neutralization with isopropanolic HCl to yield the monohydrochloride salt .

For the deuterated variant, hydrogen-deuterium exchange is achieved through catalytic processes using deuterium gas or deuterated solvents such as D₂O. Elevated temperatures and catalysts like palladium or platinum are often employed to accelerate the isotopic substitution . The reaction’s efficiency depends on the accessibility of hydrogen atoms in the parent molecule, with preferential deuteration occurring at positions with lower activation barriers. Post-synthesis purification involves recrystallization from solvents like isopropanol to isolate the deuterated product .

Pharmacological Profile

Pipazetate hydrochloride was initially marketed as an antitussive under the trade name Theratuss, though clinical studies revealed limited efficacy in reducing cough frequency at standard dosages . The compound’s mechanism of action remains partially elucidated, though structural analogs suggest potential interactions with sigma receptors, which modulate neurotransmitter release and cellular signaling pathways.

The deuterated form, Pipazetate-d10 Hydrochloride, retains the pharmacological scaffold of its parent compound but is primarily employed in research rather than therapeutic applications. Its isotopic labeling enables precise tracking in pharmacokinetic studies, allowing researchers to differentiate endogenous molecules from administered compounds in biological matrices .

Research Applications

Mass Spectrometry and Metabolic Studies

Pipazetate-d10 Hydrochloride serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure generates distinct mass-to-charge (m/z) ratios, circumventing interference from non-deuterated analytes in quantitative assays . For example, in metabolic studies, researchers administer the deuterated compound to track biotransformation pathways, leveraging the kinetic isotope effect to elucidate metabolite structures .

Pharmaceutical Quality Control

| Hazard Code | Risk Description | Precautionary Measures |

|---|---|---|

| H335 | May cause respiratory irritation | Use respiratory protection |

| H315 | Causes skin irritation | Wear protective gloves |

| H302 | Harmful if swallowed | Avoid ingestion |

Handling protocols mandate adequate ventilation, personal protective equipment, and adherence to laboratory safety guidelines .

Comparative Analysis with Related Compounds

Pipazetate-d10 Hydrochloride is distinguished from non-deuterated antitussives like dextromethorphan and codeine by its isotopic labeling, which enables unique applications in research. Unlike tranexamic acid or aprotinin, which are antifibrinolytic agents, pipazetate derivatives focus on cough suppression and neurological receptor interactions .

| Compound | Class | Primary Use |

|---|---|---|

| Pipazetate-d10 HCl | 1-Azaphenothiazine | Research, metabolic tracking |

| Dextromethorphan | Morphinan | Antitussive therapy |

| Codeine | Opioid | Analgesic, antitussive |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume